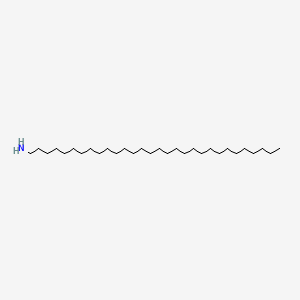
4-chloro-2-methylisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse chemical reactivity and significant applications in various fields such as pharmaceuticals, herbicides, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen, producing multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline nucleus.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products:
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methylisoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and polymer additives
Wirkmechanismus
The mechanism of action of 4-chloro-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, it may inhibit β-amyloid protein aggregation, indicating a possible role in treating Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
N-Substituted imides: These compounds share a similar isoindoline-1,3-dione core structure and are used in various applications, including pharmaceuticals and organic synthesis.
Isoindoline derivatives: These compounds are structurally related and exhibit similar chemical reactivity and biological activities.
Uniqueness: 4-Chloro-2-methylisoindoline-1,3-dione is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties and reactivity patterns compared to other isoindoline-1,3-dione derivatives .
Eigenschaften
CAS-Nummer |
66653-93-8 |
|---|---|
Molekularformel |
C9H6ClNO2 |
Molekulargewicht |
195.6 g/mol |
IUPAC-Name |
4-chloro-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H6ClNO2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,1H3 |
InChI-Schlüssel |
JXEBMICIRKHPED-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)Cl |
Kanonische SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(1-Ethylpropyl)amino]ethanol](/img/structure/B3055670.png)
![Stannane, tributyl[(phenylmethoxy)methyl]-](/img/structure/B3055671.png)

![N'1,N'2-bis[(1E)-[4-(diethylamino)phenyl]methylidene]ethanedihydrazide](/img/structure/B3055674.png)






